(2S)-2-(methylamino)hexanoic acid
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Description
(2S)-2-(methylamino)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-methyl-L-Norleucine primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) . mTORC1 is a central regulator of cell growth and metabolism, integrating signals from growth factors, energy status, and nutrients such as amino acids .
Mode of Action
N-methyl-L-Norleucine interacts with its targets through a two-step process: cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent activation of mTORC1 . The structural requirement for recognition by LAT1 includes a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain . For mTORC1 activation, the requirements are more rigorous, including a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .
Biochemical Pathways
The activation of mTORC1 by N-methyl-L-Norleucine affects the mTOR signaling pathway , which controls cell cycle, growth, metabolism, and survival . This activation leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 .
Pharmacokinetics
It is known that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The enantiomers of N-acetyl-L-Norleucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
The result of N-methyl-L-Norleucine’s action is the activation of mTORC1-mediated signaling, leading to changes in cell growth and metabolism . .
Biochemical Analysis
Biochemical Properties
N-methyl-L-Norleucine is found in small amounts in some bacterial strains where its concentration can approach millimolar . Its biosynthesis arises via the action of 2-isopropylmalate synthase on α-ketobutyrate . The incorporation of N-methyl-L-Norleucine into peptides reflects the imperfect selectivity of the associated aminoacyl-tRNA synthetase .
Cellular Effects
The evidence that N-methyl-L-Norleucine biosynthesis is enhanced under anaerobic conditions demonstrates the indirect biochemical and metabolic consequences of the planetary transition to a highly oxidizing environment .
Molecular Mechanism
It is known that the lack of absolute substrate specificity of leucyl-tRNA synthase leads to a mischarged norvalyl-tRNA Leu that produces N-methyl-L-Norleucine-containing proteins .
Metabolic Pathways
N-methyl-L-Norleucine is involved in the biosynthesis pathway that acts over a number of related α-ketoacids
Properties
IUPAC Name |
(2S)-2-(methylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDYKABXINADKS-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426636 |
Source
|
Record name | L-Norleucine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17343-27-0 |
Source
|
Record name | N-Methyl-L-norleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17343-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Norleucine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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